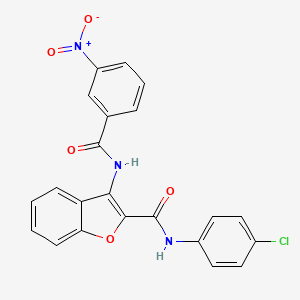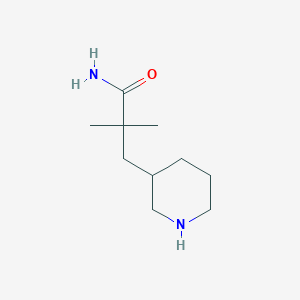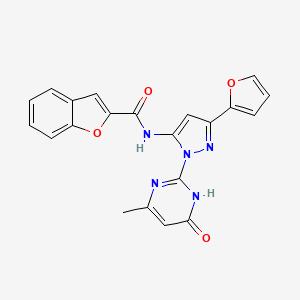![molecular formula C17H14N2O3 B2702099 2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 946387-09-3](/img/structure/B2702099.png)
2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound with a molecular formula of C17H14N2O3 and a molecular weight of 294.30466 This compound is characterized by its indene-1,3-dione core structure, which is substituted with a methoxy-pyridinyl group and an aminoethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methoxy-3-pyridinylamine with an appropriate indene-1,3-dione derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: Compounds with an indole core structure, known for their diverse biological activities.
Pyridine derivatives: Compounds containing a pyridine ring, widely used in pharmaceuticals and agrochemicals.
Methoxy-substituted compounds: Molecules with methoxy groups, often exhibiting unique chemical and biological properties.
Uniqueness
2-{1-[(6-methoxypyridin-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its indene-1,3-dione core, coupled with the methoxy-pyridinyl and aminoethylidene substituents, makes it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
3-hydroxy-2-[N-(6-methoxypyridin-3-yl)-C-methylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10(19-11-7-8-14(22-2)18-9-11)15-16(20)12-5-3-4-6-13(12)17(15)21/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOVRNXHDFRQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CN=C(C=C1)OC)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2702017.png)

acetonitrile](/img/structure/B2702020.png)
![7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2702021.png)
![9-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2702024.png)
![[5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid](/img/structure/B2702025.png)


![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-sulfonyl fluoride](/img/structure/B2702028.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2702032.png)
![N-[(3-ethoxy-4-methoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2702033.png)


